4-Chloro-3-ethoxyphenol

Vue d'ensemble

Description

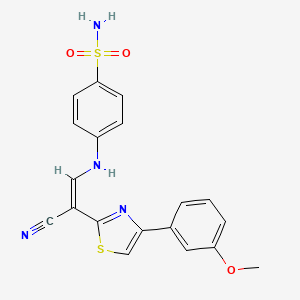

4-Chloro-3-ethoxyphenol is a chemical compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 . It is commonly used as a research tool and diagnostic reagent .

Synthesis Analysis

The synthesis of phenols like 4-Chloro-3-ethoxyphenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group . A specific synthesis method for 4-Chloro-3-ethoxyphenol involves the reaction with sulfuryl dichloride in chloroform at 0°C for 3 hours .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-ethoxyphenol can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . These techniques can provide detailed information about the molecule’s structure, bonding, and electronic transitions.. The physical and chemical properties of a compound are essential to understand its function as a biomaterial . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Applications De Recherche Scientifique

Thermal Transformation in Alcoholic Solutions

A study on the thermal transformation of trans-5-O-caffeoylquinic acid (trans-5-CQA) in alcoholic solutions found that heating produced multiple compounds, including methoxy, ethoxy, and propoxy adducts, demonstrating the chemical's potential in producing derivatives under specific conditions (Dawidowicz & Typek, 2015).

Estrogenic Activity Evaluation

Research on alkylphenols and bisphenol S (BPS), and their chlorinated derivatives, aimed to estimate their estrogenic activities using a GFP expression system. This study is crucial for understanding the environmental and health impacts of these compounds, including those similar in structure to "4-Chloro-3-ethoxyphenol" (Kuruto-Niwa et al., 2005).

Electro-oxidation on Composite Electrodes

An investigation into the electrochemical behavior of chlorinated phenols on composite electrodes highlights the potential for analyzing and treating water contaminated with phenolic compounds, including those structurally related to "4-Chloro-3-ethoxyphenol" (Pigani et al., 2007).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) research emphasizes its diverse therapeutic roles, including antioxidant and neuroprotective effects. This comprehensive review suggests potential biomedical applications for phenolic compounds like "4-Chloro-3-ethoxyphenol" (Naveed et al., 2018).

Endocrine Disrupting in Food

A study on 4-Nonylphenols (NPs) in food discusses their ubiquity and potential health effects, indicating the importance of monitoring phenolic compounds in the food supply (Guenther et al., 2002).

Synthesis and Characterization of Chlorinated Phenols

Research on the synthesis and structural verification of chlorinated 4-Methoxyphenols, models for metabolites of chlorophenolic compounds, sheds light on the preparation and identification of chlorinated derivatives of phenols, relevant to the study of compounds like "4-Chloro-3-ethoxyphenol" (Knuutinen et al., 1988).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-3-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZPWNOXQJRHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-ethoxyphenol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2861470.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861471.png)

![N-[2-(4-methoxyphenyl)-4-oxochroman-6-yl]butanamide](/img/structure/B2861473.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)

![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)